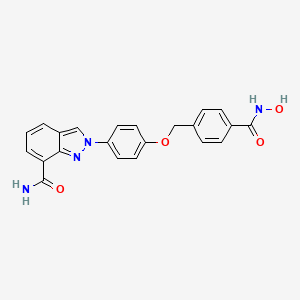
Parp-1/hdac-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp-1/hdac-IN-1 is a dual inhibitor targeting both poly(adenosine diphosphate-ribose) polymerase-1 (PARP-1) and histone deacetylase 6 (HDAC6). This compound has shown significant anticancer, anti-migration, and anti-angiogenesis activities . It is particularly effective in inhibiting the proliferation of various cancer cell lines, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp-1/hdac-IN-1 involves the use of benzopyrazole or benzimidazole as core structures. A total of 14 dual targeting inhibitors were designed and synthesized using these core structures . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods
化学反応の分析
Types of Reactions
Parp-1/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Parp-1/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PARP-1 and HDAC6 enzymes.
Biology: Investigated for its effects on cell proliferation, migration, and angiogenesis.
作用機序
Parp-1/hdac-IN-1 exerts its effects by inhibiting the activity of both PARP-1 and HDAC6 enzymes. This dual inhibition leads to the accumulation of DNA damage and the disruption of chromatin structure, ultimately resulting in cell death . The compound also promotes the activation of the cGAS-STING pathway, leading to the production of proinflammatory chemokines and enhanced antitumor immunity .
類似化合物との比較
Similar Compounds
Olaparib: A PARP inhibitor used in the treatment of ovarian and breast cancers.
Romidepsin: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
KT-3000 series compounds: Novel dual PARP-HDAC inhibitors with similar mechanisms of action.
Uniqueness
Parp-1/hdac-IN-1 is unique in its ability to simultaneously inhibit both PARP-1 and HDAC6, providing a synergistic effect that enhances its anticancer activity. This dual targeting approach makes it a promising candidate for overcoming resistance to single-agent therapies and improving treatment outcomes .
特性
分子式 |
C22H18N4O4 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
2-[4-[[4-(hydroxycarbamoyl)phenyl]methoxy]phenyl]indazole-7-carboxamide |
InChI |
InChI=1S/C22H18N4O4/c23-21(27)19-3-1-2-16-12-26(24-20(16)19)17-8-10-18(11-9-17)30-13-14-4-6-15(7-5-14)22(28)25-29/h1-12,29H,13H2,(H2,23,27)(H,25,28) |
InChIキー |
KASIRBSNIZZVJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN(N=C2C(=C1)C(=O)N)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


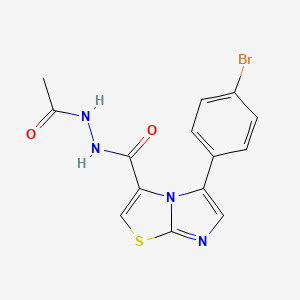
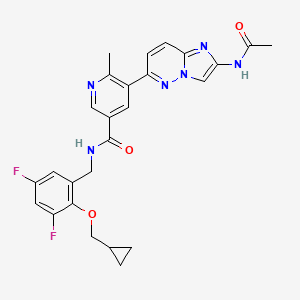



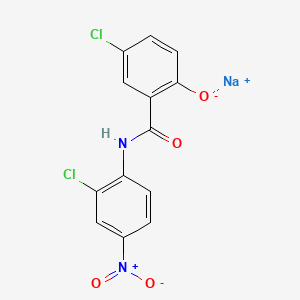
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
methylsulfanyl]butanoic acid](/img/structure/B12400242.png)


![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)

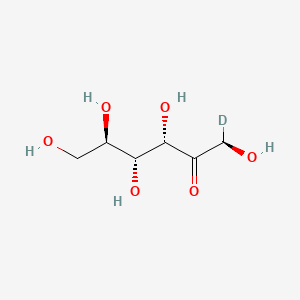
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)
